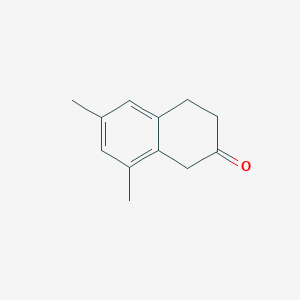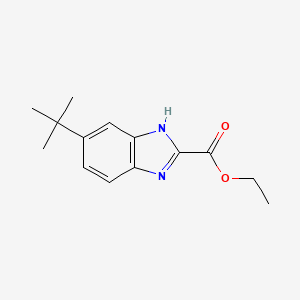
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzimidazole ring substituted with an ethyl ester group at the 2-position and a tert-butyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with ethyl 2-chloro-5-(tert-butyl)benzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced forms of the ester group, such as alcohols.
Substitution: Alkylated or acylated benzimidazole derivatives.
科学的研究の応用
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. The compound may exert its effects by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate can be compared with other benzimidazole derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(tert-Butyl)benzimidazole-2-carbamate: Contains a carbamate group instead of a carboxylate.
Ethyl 5-(tert-Butyl)benzimidazole-2-sulfonate: Contains a sulfonate group instead of a carboxylate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
ethyl 6-tert-butyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-13(17)12-15-10-7-6-9(14(2,3)4)8-11(10)16-12/h6-8H,5H2,1-4H3,(H,15,16) |
InChIキー |
SFNYUOFNODQVDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


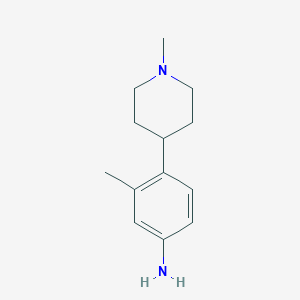

![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)


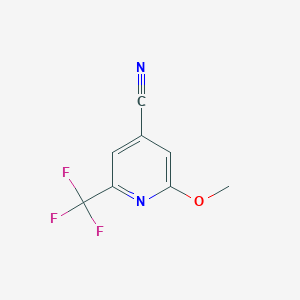
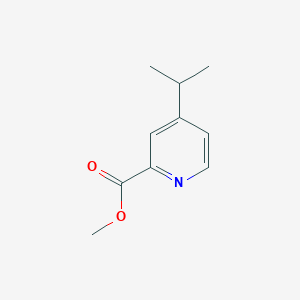
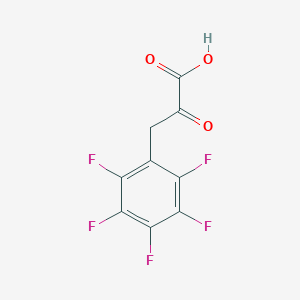
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
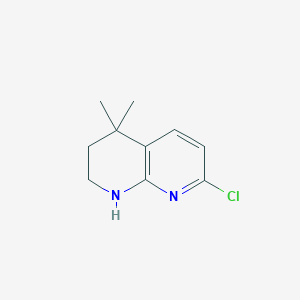
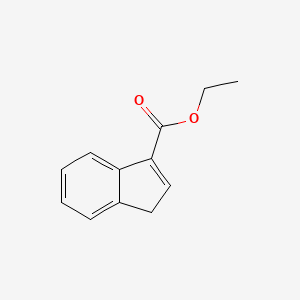
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

